Product packaging for 2,3-Dibromo-1-methyl-1H-indole(Cat. No.:CAS No. 128746-62-3)

2,3-Dibromo-1-methyl-1H-indole

Cat. No.: B1217981
CAS No.: 128746-62-3
M. Wt: 288.97 g/mol
InChI Key: MWRDZPAXOBHQJE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-methyl-1H-indole is a synthetically valuable, multi-functionalized indole derivative designed for advanced chemical and pharmaceutical research. Its structure, featuring bromine atoms at the 2 and 3 positions and an N-methyl group, makes it a versatile and reactive intermediate for constructing complex molecules. Brominated indoles are prominent scaffolds in medicinal chemistry, known for their role in the discovery of potent bioactive molecules. For instance, certain benzofuran-3-yl-(indol-3-yl)maleimides derived from indole cores have been identified as potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitors with low nanomolar to picomolar activity, demonstrating significant antiproliferative effects in pancreatic cancer cell lines . Furthermore, polybrominated indoles and biindoles occur naturally and exhibit a range of biological activities, including serving as protein tyrosine phospholipase inhibitors, highlighting the therapeutic potential of this class of compounds . The specific bromination pattern on this compound allows for further selective functionalization via cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions, enabling rapid diversification for structure-activity relationship (SAR) studies. The N-methyl group enhances the compound's metabolic stability and influences its lipophilicity. While the precise mechanism of action for this compound is target-dependent, its primary research value lies in its utility as a key synthetic precursor. Researchers employ this building block in the synthesis of more complex heterocyclic systems, including natural product analogs and novel pharmaceutical candidates targeting various disease pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Br2N B1217981 2,3-Dibromo-1-methyl-1H-indole CAS No. 128746-62-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128746-62-3

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

2,3-dibromo-1-methylindole

InChI

InChI=1S/C9H7Br2N/c1-12-7-5-3-2-4-6(7)8(10)9(12)11/h2-5H,1H3

InChI Key

MWRDZPAXOBHQJE-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1Br)Br

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Br)Br

Synonyms

2,3-dibromo-1-methylindole

Origin of Product

United States

Synthetic Methodologies for 2,3 Dibromo 1 Methyl 1h Indole

Historical and Current Synthetic Routes to the Core Structure

The creation of the 2,3-dibromo-1-methyl-1H-indole structure can be approached from multiple starting points, including the direct bromination of 1-methylindole (B147185) or the construction from indole (B1671886) itself.

The most straightforward method for synthesizing this compound is the direct electrophilic bromination of 1-methylindole. ontosight.ai This approach typically involves the sequential addition of bromine to the indole ring. The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The C-3 position is generally the most reactive site, followed by the C-2 position.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is often performed in solvents like dichloromethane (B109758) or acetic acid at controlled temperatures, such as 0–5°C, to manage the reactivity and minimize side products. Using NBS is often preferred as it provides a milder and more controlled release of bromine, which can help prevent over-bromination. Mechanistic studies on related dialkylindoles show that bromination can proceed via a 3-bromoindolenine intermediate, which can be isolated if a base like triethylamine (B128534) is present. scispace.comcdnsciencepub.com

A more recent development involves photocatalysis, where visible light can be used to generate molecular bromine from bromide ions in the reaction mixture, which then accomplishes the electrophilic C-3 bromination of a C-2 substituted N-methylindole.

Synthesizing this compound from the fundamental precursor, indole, is a well-documented and high-yielding approach. acs.orgresearchgate.net One prominent method involves a two-operation sequence that converts indole into the final product with a 92% yield. researchgate.net

The process begins with the treatment of indole in tetrahydrofuran (B95107) (THF) at a very low temperature (-78 °C) with n-butyllithium. acs.org This step deprotonates the indole nitrogen. Subsequently, the reaction is quenched with carbon dioxide before the bromination and methylation sequence proceeds, ultimately affording 2,3-dibromo-1-methylindole. acs.org This precursor-based route is noted for its efficiency and high conversion rate. acs.org

Table 1: Comparison of Major Synthetic Routes

Synthetic Route Precursor Key Reagents Typical Conditions Reported Yield Reference
Direct Bromination 1-Methyl-1H-indole N-Bromosuccinimide (NBS) or Bromine (Br₂) Dichloromethane, 0-5°C Variable ontosight.ai
One-Pot Synthesis Indole n-Butyllithium, CO₂, Brominating Agent THF, -78°C 92% acs.org

One-Pot Synthesis Strategies

Optimization of Synthetic Conditions and Yields

The successful synthesis of this compound with high purity and yield is highly dependent on the careful optimization of reaction conditions. Key factors include the choice of reagents, their relative amounts, the solvent system, and temperature.

The choice and amount of brominating agent are critical. For direct dibromination, at least two equivalents of the reagent (e.g., Br₂) are required. nih.gov Using N-Bromosuccinimide (NBS) is often favored for its ability to provide a slow, steady concentration of electrophilic bromine, which allows for more selective reactions and helps to minimize the formation of polybrominated byproducts.

In the one-pot synthesis starting from indole, the stoichiometry is precisely controlled. For instance, a slight excess of n-butyllithium (1.05 equivalents) is used to ensure complete deprotonation of the indole precursor. acs.org The subsequent use of other reagents in the sequence is also carefully measured to drive the reaction to completion. acs.org

The reaction solvent plays a significant role in the outcome of the synthesis. In direct bromination methods, solvents like dichloromethane are commonly used. nih.gov The choice of solvent can influence regioselectivity; for example, using acetic acid as a solvent can facilitate di-bromination.

Temperature control is paramount for managing the reaction's selectivity and preventing degradation. The one-pot synthesis from indole requires an initial temperature of -78 °C for the lithiation step, a standard practice to control the high reactivity of organolithium reagents and prevent unwanted side reactions. acs.org For direct bromination with reagents like Br₂ or NBS, reactions are often conducted at cooler temperatures (0–5°C) to moderate the electrophilic aromatic substitution. However, in some NBS-based procedures, elevating the temperature to around 40 °C has been shown to improve yields for related indole reactions. nih.gov

Table 2: Influence of Conditions on Indole Bromination

Parameter Variation Effect/Observation Reference
Reagent N-Bromosuccinimide (NBS) Provides controlled bromination, minimizes poly-bromination.
Bromine (Br₂) Highly reactive, requires careful temperature control. nih.gov
Solvent Tetrahydrofuran (THF) Used in one-pot synthesis for lithiation at low temperatures. acs.org
Dichloromethane (CH₂Cl₂) Common solvent for direct bromination. nih.gov
Acetic Acid Can promote di-bromination.
Temperature -78 °C Critical for controlling reactivity of organolithium reagents. acs.org
0-5 °C Standard for moderating direct bromination reactions.
40 °C Can improve yields in certain NBS-catalyzed reactions. nih.gov

Catalyst Influence

The synthesis of this compound is a crucial transformation in organic chemistry, providing a versatile building block for the construction of more complex heterocyclic systems. While direct bromination with stoichiometric reagents is a common approach, the influence of catalysts on this reaction is a subject of significant research interest, aiming to improve reaction efficiency, selectivity, and environmental footprint. The exploration of catalytic systems seeks to overcome challenges associated with non-catalytic methods, such as the formation of undesired isomers and the use of harsh reaction conditions.

While extensive research on the catalytic synthesis of various substituted indoles exists, detailed comparative studies focusing specifically on the catalytic influence on the dibromination of 1-methyl-1H-indole to yield the 2,3-dibromo derivative are not widely documented in publicly available scientific literature. Much of the reported synthesis of this compound relies on stoichiometric brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) without explicit mention of catalytic control.

However, related studies on the catalytic halogenation of indole derivatives provide insights into potential catalytic strategies that could be applicable. For instance, Lewis acids are known to catalyze electrophilic aromatic substitution reactions. In the context of indole bromination, a Lewis acid could potentially activate the brominating agent, enhancing its electrophilicity and influencing the regioselectivity of the substitution. For example, the use of iron(III) bromide (FeBr₃) as a catalyst has been reported for the selective bromination of 1-methylindole at the 4-position, highlighting the directing effect of the catalyst in conjunction with the substrate's electronic properties.

Furthermore, photocatalytic methods have emerged as a powerful tool for C-H functionalization. A study on the visible-light photocatalytic double C-H functionalization of N-methylindole with diethyl bromomalonate led to a 2,3-difunctionalized indole, where the C-3 position was functionalized with bromine. uit.no This suggests that photocatalysis could be a viable strategy for the controlled introduction of bromine onto the indole scaffold, potentially offering a catalytic pathway to this compound under mild conditions. uit.no

The synthesis of the related compound, 2,3-dibromo-1-(phenylsulfonyl)indole, has been achieved through the reaction of 1-(phenylsulfonyl)indole-2,3-dicarboxylic acid with phenyliodine diacetate (PIDA) in the presence of lithium bromide. This transformation hints at the potential for hypervalent iodine reagents, possibly in catalytic amounts or generated in situ, to facilitate such dibrominations.

Although a comprehensive data table comparing various catalysts for the direct synthesis of this compound cannot be constructed based on the currently available literature, the following table summarizes catalytic systems used for the bromination of N-methylindole and related substrates, which could serve as a basis for future investigations into the catalytic synthesis of the target compound.

Catalyst/SystemSubstrateBrominating AgentProduct(s)Yield (%)Reference
Iron(III) bromide (FeBr₃)1-MethylindoleN-Bromosuccinimide (NBS)4-Bromo-1-methyl-1H-indole>80
Ruthenium(II) trisbipyridine dichloride (Photocatalyst)N-MethylindoleDiethyl bromomalonate2-(dicarboethoxymethyl)-3-bromo-1-methyl-1H-indoleNot specified for dibromo product uit.no
Palladium(II) acetate (B1210297) (Pd(OAc)₂) with 8-hydroxyquinoline1-MethylindoleN-Bromosuccinimide (NBS)2-Bromo-1-methyl-1H-indole89

This table illustrates the catalytic bromination of 1-methylindole at different positions, indicating that the choice of catalyst can significantly influence the regiochemical outcome. Further research is required to develop a catalytic system that selectively yields this compound.

Reactivity and Mechanistic Investigations of 2,3 Dibromo 1 Methyl 1h Indole

Halogen Atom Reactivity and Selectivity

The presence of two bromine atoms on the pyrrole (B145914) ring of the indole (B1671886) nucleus allows for stepwise functionalization, with the reactivity at each position being influenced by electronic and steric factors.

Regioselective Functionalization at C2 and C3

The C2 and C3 positions of the indole ring exhibit different electronic properties, which in turn dictates their reactivity towards various reagents. In the case of 2,3-dibromo-1-methyl-1H-indole, the C2 position is generally more susceptible to initial reaction in palladium-catalyzed cross-coupling reactions. researchgate.net This selectivity is attributed to the higher electron deficiency at the C2 position, making it more prone to oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions. rsc.orgnih.gov

However, it is also possible to achieve selective functionalization at the C3 position through alternative synthetic strategies. For instance, selective lithiation at the C2 position can be achieved by treatment with tert-butyllithium, forming a 3-bromo-2-lithio-1-methylindole intermediate. This intermediate can then be reacted with various electrophiles to introduce a substituent at the C2 position, leaving the C3-bromine intact for subsequent transformations. researchgate.net A second bromine-lithium exchange can then be performed to functionalize the C3 position. researchgate.netresearchgate.net

Differential Reactivity of Bromine Atoms

The bromine atom at the C2 position of this compound is generally more reactive in palladium-catalyzed cross-coupling reactions. researchgate.net This enhanced reactivity allows for the selective mono-functionalization at this position. For example, in Suzuki-Miyaura cross-coupling reactions, the use of one equivalent of an arylboronic acid leads to the preferential formation of 2-aryl-3-bromo-1-methylindoles. researchgate.net

The order of reactivity is primarily governed by the electronic environment of the carbon-bromine bonds. rsc.org The C2 position is more electron-deficient compared to the C3 position, facilitating the oxidative addition of the palladium catalyst to the C2-Br bond. researchgate.netnih.gov This inherent difference in reactivity provides a valuable handle for the controlled, stepwise synthesis of di-substituted indoles.

Cross-Coupling Reactions as Key Transformation Pathways

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful and versatile method for the functionalization of this compound. researchgate.netresearchgate.net This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the indole core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. libretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.org

The Suzuki-Miyaura reaction of this compound provides a straightforward route to arylated indole derivatives. By carefully controlling the stoichiometry of the reagents, either mono- or di-arylated products can be obtained.

The reaction with one equivalent of an arylboronic acid selectively yields 2-aryl-3-bromo-1-methylindoles. researchgate.net This regioselectivity is a direct consequence of the higher reactivity of the C2-bromine atom. researchgate.net

When two equivalents of an arylboronic acid are used, symmetrical 2,3-diarylindoles can be synthesized. researchgate.net Furthermore, a one-pot reaction with two different arylboronic acids allows for the synthesis of unsymmetrical 2,3-diarylindoles, where different aryl groups are introduced at the C2 and C3 positions. researchgate.net

Table 1: Synthesis of 2-Aryl-3-bromo-1-methylindoles via Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-3-bromo-1-methylindole85
24-Methylphenylboronic acid2-(4-Methylphenyl)-3-bromo-1-methylindole82
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-bromo-1-methylindole88
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-3-bromo-1-methylindole79

Reaction conditions: this compound (1 equiv.), arylboronic acid (1 equiv.), Pd(PPh3)4 (3 mol%), K3PO4 (1.5 equiv.), 1,4-dioxane (B91453), 70 °C, 6 h. Data sourced from literature. researchgate.net

Table 2: Synthesis of Symmetrical 2,3-Diaryl-1-methylindoles via Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,3-Diphenyl-1-methylindole92
24-Methylphenylboronic acid2,3-Bis(4-methylphenyl)-1-methylindole89
34-Methoxyphenylboronic acid2,3-Bis(4-methoxyphenyl)-1-methylindole95
44-Chlorophenylboronic acid2,3-Bis(4-chlorophenyl)-1-methylindole85

Reaction conditions: this compound (1 equiv.), arylboronic acid (2.2 equiv.), Pd(PPh3)4 (3 mol%), K3PO4 (3 equiv.), 1,4-dioxane, 110 °C, 6 h. Data sourced from literature. researchgate.net

The Suzuki-Miyaura reactions of this compound exhibit excellent regioselectivity, favoring initial substitution at the C2 position. researchgate.net This selectivity holds true for a wide range of arylboronic acids, including those bearing both electron-donating and electron-withdrawing substituents. researchgate.net

The scope of the reaction is broad, allowing for the introduction of various aryl groups. Arylboronic acids with substituents such as methyl, methoxy, and chloro groups have been successfully employed in these coupling reactions, affording the corresponding arylated indoles in good to excellent yields. researchgate.netresearchgate.net This versatility makes the Suzuki-Miyaura coupling a highly valuable tool for the synthesis of a diverse library of functionalized indole derivatives.

Palladium-Catalyzed Systems and Ligand Effects

The reactivity of this compound in palladium-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling, has been a subject of detailed investigation. These studies demonstrate a high degree of regioselectivity, favoring substitution at the C2 position. researchgate.net This selectivity is attributed to the higher reactivity of the C2-Br bond, influenced by the electron-donating effect of the indole nitrogen atom. researchgate.net

The choice of palladium catalyst and ligands plays a crucial role in the efficiency of these coupling reactions. Systems like Pd(OAc)₂ in combination with suitable phosphine (B1218219) ligands have proven effective. Research has shown that arylated 1-methyl-1H-indoles can be synthesized with excellent site-selectivity by reacting this compound with various electron-rich and electron-poor arylboronic acids. researchgate.net The reactions proceed efficiently, typically in a solvent like 1,4-dioxane at elevated temperatures. researchgate.net For instance, the coupling with phenylboronic acid using Pd(OAc)₂ as a catalyst and PPh₃ as a ligand in the presence of a base like K₃PO₄ yields 3-bromo-1-methyl-2-phenyl-1H-indole as the major product. researchgate.net

The reaction conditions can be tuned to control the outcome. While mono-arylation at C2 is predominant, the formation of diarylated products can occur, although this is generally less favored. researchgate.net The development of these palladium-catalyzed methods has provided a significant strategy for synthesizing C2-functionalized indoles, which are important structural motifs in many biologically active compounds. researchgate.net

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids researchgate.net

Arylboronic AcidCatalyst SystemProductYield (%)
Phenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄3-Bromo-1-methyl-2-phenyl-1H-indole92
4-Methoxyphenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄3-Bromo-2-(4-methoxyphenyl)-1-methyl-1H-indole95
4-Fluorophenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄3-Bromo-2-(4-fluorophenyl)-1-methyl-1H-indole89
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄3-Bromo-1-methyl-2-(4-(trifluoromethyl)phenyl)-1H-indole79

Other Transition-Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals like copper, nickel, gold, and silver are known to catalyze a wide array of cross-coupling reactions, which are applicable to substrates such as this compound. eie.grsioc-journal.cn These reactions provide alternative pathways for C-C and C-heteroatom bond formation. For example, copper-catalyzed reactions, often used in Sonogashira couplings of aryl halides with terminal alkynes, could be employed to introduce alkynyl substituents at the C2 or C3 positions. eie.gr Nickel catalysts are also effective, particularly for coupling with organometallic reagents derived from zinc (Negishi coupling) or magnesium (Kumada coupling), offering different reactivity profiles and functional group tolerances compared to palladium. nih.govuni-muenchen.de The development of these methods expands the synthetic toolbox for modifying the indole core, enabling the synthesis of diverse and complex molecular architectures. nih.gov

Lithiation and Electrophilic Trapping Strategies

The selective functionalization of this compound can be effectively achieved through bromine-lithium exchange followed by trapping with various electrophiles. researchgate.netacs.org This strategy allows for the precise introduction of substituents at either the C2 or C3 position, depending on the reaction conditions. researchgate.net

Selective Bromine-Lithium Exchange

A key aspect of using this compound as a synthetic intermediate is the ability to achieve selective bromine-lithium exchange. Research has demonstrated that treatment with organolithium reagents like n-butyllithium can lead to a regioselective exchange. researchgate.net Typically, the bromine atom at the C2 position is more susceptible to exchange due to the electronic influence of the adjacent nitrogen atom. However, under specific conditions, it is possible to achieve a sequential exchange, first at one position and then the other. researchgate.netresearchgate.net For example, selective lithiation at the C3 position has also been reported, providing a route to 3-substituted-2-bromo-1-methylindoles. acs.org This controlled regioselectivity is fundamental for the stepwise synthesis of 2,3-disubstituted indoles. researchgate.net

Introduction of Diverse Substituents at C2 and C3

Following the selective bromine-lithium exchange to generate a lithiated indole intermediate, a wide array of electrophiles can be used to trap the organolithium species, thereby introducing diverse functional groups. researchgate.netresearchgate.net This method has been successfully used to install alkyl, carbonyl, and other functionalities onto the indole scaffold. The sequential trapping of a 2,3-dilithioindole intermediate allows for a one-pot synthesis of 2,3-disubstituted indoles. researchgate.net This powerful technique provides access to a broad range of indole derivatives that would be challenging to synthesize through other methods. researchgate.netresearchgate.net

Table 2: Electrophilic Trapping of Lithiated this compound Intermediates researchgate.netresearchgate.net

Lithiation StepElectrophileProduct
Selective C2-lithiationDimethylformamide (DMF)3-Bromo-1-methyl-1H-indole-2-carbaldehyde
Selective C2-lithiationCarbon dioxide (CO₂)3-Bromo-1-methyl-1H-indole-2-carboxylic acid
Selective C3-lithiationIodomethane (CH₃I)2-Bromo-1,3-dimethyl-1H-indole
Sequential C2, then C3 lithiation1. DMF, 2. CH₃I3-Methyl-1-methyl-1H-indole-2-carbaldehyde

Further Derivatization Reactions (e.g., sulfoximination)

The indole scaffold can undergo various other derivatization reactions, including sulfoximination. A notable one-pot method allows for the 2,3,6-trifunctionalization of N-alkyl indoles. nih.gov In this process, N-Br sulfoximines act as both a brominating and a sulfoximinating agent. nih.govmdpi.com While this specific reaction starts with N-methylindole and results in a 3,6-dibromo-2-sulfoximidoyl product, the principle demonstrates a powerful method for complex derivatization. nih.gov The reaction is proposed to proceed through a radical substitution mechanism. nih.gov This approach yields a variety of 2-sulfoximidoyl-3,6-dibromo indoles with moderate to excellent yields, showcasing an efficient pathway to highly functionalized indole derivatives. nih.govmdpi.com

Table 3: Synthesis of 2-Sulfoximidoyl-3,6-dibromo-1-methyl-1H-indoles mdpi.com

Sulfoximine ReagentProduct NameYield (%)
N-Bromo-S-methyl-S-phenylsulfoximine3,6-Dibromo-2-(methyl(phenyl)sulfonimidoyl)-1-methyl-1H-indole94
N-Bromo-S-methyl-S-(p-tolyl)sulfoximine3,6-Dibromo-1-methyl-2-(methyl(p-tolyl)sulfonimidoyl)-1H-indole84
N-Bromo-S-(4-chlorophenyl)-S-methylsulfoximine3,6-Dibromo-2-((4-chlorophenyl)(methyl)sulfonimidoyl)-1-methyl-1H-indole91
N-Bromo-S-isopropyl-S-phenylsulfoximine3,6-Dibromo-2-(isopropyl(phenyl)sulfonimidoyl)-1-methyl-1H-indole74

Applications in Advanced Organic Synthesis

Precursor for Complex Indole (B1671886) Scaffolds

The presence of two distinct halogen atoms on the pyrrole (B145914) ring of the indole core makes 2,3-Dibromo-1-methyl-1H-indole an ideal substrate for creating diverse and complex indole-based structures through selective functionalization.

The differential reactivity of the bromine atoms at the 2- and 3-positions enables the stepwise and selective introduction of various substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively employed to synthesize arylated 1-methyl-1H-indoles. researchgate.net Research has demonstrated that this compound can react with both electron-rich and electron-poor arylboronic acids to yield diarylated products in a one-pot synthesis. researchgate.net

Furthermore, selective metal-halogen exchange can be achieved. It is possible to selectively convert 2,3-dibromo-1-methylindole into 3-bromo-2-lithio-1-methylindole, which can then be trapped with electrophiles to create 3-bromo-2-substituted indoles. researchgate.net In a one-pot operation, both bromine atoms can be sequentially replaced by different electrophiles, providing a pathway to precisely substituted indoles. researchgate.net

Starting MaterialReaction TypeKey ReagentsProduct TypeReference
This compoundSuzuki-Miyaura CouplingArylboronic acids, Pd catalyst2,3-Diaryl-1-methyl-1H-indoles researchgate.net
This compoundSelective Lithiation & Electrophilic Trapn-Butyllithium, Electrophiles (E)3-Bromo-2-(E)-1-methyl-1H-indoles researchgate.net
This compoundSequential Electrophilic Substitutionn-Butyllithium, Electrophile 1 (E1), Electrophile 2 (E2)2-(E1)-3-(E2)-1-methyl-1H-indoles researchgate.net
This compoundBrominationBromine2,3,6-Tribromo-1-methylindole acs.org

This compound serves as a key starting material for the efficient synthesis of 5,10-dihydroindolo[3,2-b]indoles, a class of compounds known as important heterotetracenes. rsc.orgrsc.org A highly effective two-step strategy has been developed for this purpose. nih.gov The synthesis involves an initial site-selective palladium-catalyzed Suzuki-Miyaura reaction, followed by a palladium-catalyzed twofold C-N coupling cyclization with various amines. rsc.orguni-rostock.de This method is noted for its efficiency and provides access to a series of highly functionalized 5,10-dihydroindolo[3,2-b]indoles, which are often difficult to prepare using conventional methods. rsc.org The resulting fused heterocyclic systems exhibit strong fluorescence, indicating their potential in materials science. rsc.orgnih.gov

StepReaction TypeKey Reagents & ConditionsIntermediate/ProductReference
1Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, NaOH, THF/H₂O, 70 °C2-Aryl-3-bromo-1-methyl-1H-indole rsc.org
2Twofold C-N CouplingAmine, Pd₂(dba)₃, XantPhos, NaOtBu, Toluene, 90 °C5,10-Dihydroindolo[3,2-b]indole rsc.org

Synthesis of Polysubstituted Indole Derivatives

Role in Natural Product Synthesis and Analogues

The indole scaffold is a core structure in numerous natural products. rsc.orgnih.gov The strategic functionalization of this compound provides a powerful tool for the synthesis of these complex molecules and their derivatives.

Biomimetic synthesis seeks to replicate nature's synthetic pathways in the laboratory. While direct biomimetic syntheses starting from this compound are not prominently featured in the provided research, the fundamental reactivity of the indole core is central to such strategies. For instance, biomimetic oxidative coupling reactions of simpler indole precursors, like indole-3-aldehyde or indole itself, have been shown to produce complex alkaloids such as indirubin (B1684374) and tryptanthrin (B1681603) in a one-pot process. scispace.com This type of transformation, involving the dimerization and rearrangement of indole units, mimics potential biosynthetic origins and underscores the utility of reactive indole building blocks in constructing complex natural product frameworks. scispace.com The defined reactivity of this compound makes it a candidate for controlled, stepwise syntheses that can lead to similar complex structures.

This compound has been directly utilized in the synthesis of naturally occurring polybrominated indoles. acs.org The marine red alga Laurencia brongniartii and the brittle star Ophiocoma erinaceus produce metabolites such as 2,3,6-tribromo-1-methylindole and 2,3,5,6-tetrabromo-1-methylindole. acs.org These compounds have been successfully and selectively synthesized in the lab starting from this compound. acs.org The synthesis involves the selective bromination of the precursor under specific conditions to add bromine atoms to the benzene (B151609) ring portion of the indole structure. acs.org This application highlights the compound's role in providing access to specific, biologically relevant natural products.

Target Natural ProductPrecursorKey Reagents & ConditionsYieldReference
2,3,6-Tribromo-1-methylindoleThis compoundBromine (1 equiv), Chloroform, RT78% acs.org
2,3,5,6-Tetrabromo-1-methylindoleThis compoundBromine (2 equiv), Acetic acid/Formic acid65% acs.org

Biomimetic Syntheses

Building Block for Functional Organic Materials

The utility of this compound extends beyond medicinal and natural product chemistry into materials science. rsc.org As a precursor, it enables the synthesis of larger, conjugated systems with desirable electronic and photophysical properties. acs.org

The 5,10-dihydroindolo[3,2-b]indoles synthesized from this dibromo-indole are notable examples. rsc.org These molecules are classified as heterotetracenes, a class of organic semiconductors, and are recognized as important core building blocks for Organic Light Emitting Diode (OLED) polymers and high-spin organic polymers. rsc.orguni-rostock.de The strong fluorescence observed in these fused systems is a key property for such applications. rsc.org The parent compound, 5,10-dihydroindolo[3,2-b]indole, has been identified as a promising candidate for Organic Field-Effect Transistor (OFET) applications. rsc.org Therefore, this compound is a critical starting material for developing new, sustainable, and high-performance organic electronic materials. rsc.orgacs.org

Precursors for Optoelectronic Compounds

The electron-rich nature of the indole nucleus, combined with the ability to introduce various substituents through the bromo groups, makes this compound a promising precursor for the synthesis of optoelectronic materials. These materials are designed to interact with light and are integral to the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Derivatives of this compound, such as thieno[2,3-b]indoles, have been investigated for their photo- and electroactive properties. beilstein-journals.org The synthesis of these compounds often involves the strategic replacement of the bromine atoms with other functional groups to tune the electronic and photophysical properties of the final molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission of light. acs.org

Research in this area has led to the development of novel push-pull dyes based on the thieno[2,3-b]indole ring system, which have shown potential as sensitizers in dye-sensitized solar cells. beilstein-journals.org The modular nature of the synthesis, starting from precursors like this compound, allows for the systematic modification of the molecular structure to optimize performance in optoelectronic applications. scispace.com

Table 1: Selected Reactions for the Synthesis of Optoelectronic Precursors

Reactant 1Reactant 2Catalyst/ReagentProduct TypeApplicationReference
This compoundArylboronic acidsPalladium catalyst2-Aryl-3-bromo-1-methyl-1H-indolesIntermediate for extended π-systems researchgate.net
This compoundOrganotin reagentsPalladium catalyst2-Stannyl-3-bromo-1-methyl-1H-indolesIntermediate for further cross-coupling researchgate.net
This compoundAminesPalladium catalyst2-Amino-3-bromo-1-methyl-1H-indolesBuilding block for nitrogen-containing heterocycles rsc.org

Design of Advanced Chemical Probes

The indole scaffold is a common motif in biologically active molecules. The ability to selectively functionalize this compound makes it a valuable starting material for the design of advanced chemical probes. These probes are molecules designed to interact with specific biological targets, such as proteins or nucleic acids, and can be used to study biological processes or for diagnostic purposes.

The bromine atoms on the indole ring can be replaced with fluorescent tags, affinity labels, or other reporter groups to create probes with specific functionalities. For example, the synthesis of 2,3-disubstituted indoles from this compound allows for the introduction of a wide range of substituents at these positions. researchgate.net This versatility is crucial for developing probes with tailored properties for specific applications.

One area of interest is the development of fluorescent probes that can report on the local environment, such as polarity or the presence of specific ions. The photophysical properties of indole derivatives are often sensitive to their surroundings, making them suitable for this purpose. By carefully selecting the substituents introduced via the dibromo precursor, researchers can fine-tune the probe's response to environmental changes.

Table 2: Examples of Functional Groups Introduced for Chemical Probe Development

Functional GroupMethod of IntroductionPotential Application
FluorophoreSuzuki or Stille couplingFluorescence imaging
BiotinNucleophilic substitutionAffinity-based protein capture
Photo-crosslinkerMulti-step synthesisCovalent labeling of target proteins

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationacs.orgekb.egresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3-Dibromo-1-methyl-1H-indole, providing detailed information about the hydrogen and carbon framework of the molecule.

1D and 2D NMR Techniques (e.g., NOESY)researchgate.netacs.org

¹H NMR: The one-dimensional proton NMR spectrum of this compound displays characteristic signals that confirm its structure. The N-methyl group protons appear as a distinct singlet at approximately 3.82 ppm. acs.org The aromatic protons on the benzene (B151609) ring portion of the indole (B1671886) nucleus resonate in the downfield region, typically between 7.18 and 7.57 ppm, exhibiting multiplet patterns due to spin-spin coupling. acs.org For instance, the proton at position 4 (H-4) appears as a multiplet around 7.57 ppm, while the protons at positions 5, 6, and 7 also show distinct multiplet signals. acs.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides further structural validation. The carbon of the N-methyl group gives a signal around 32.4 ppm. acs.org The brominated carbons at positions 2 and 3 are significantly shifted; C-2 appears at approximately 115.3 ppm and C-3 at 91.3 ppm. acs.org The remaining aromatic carbons resonate within the expected range of 110.8 to 136.1 ppm. acs.org

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃3.82 (s)32.4
C2-115.3
C3-91.3
C3a-126.0
C47.57 (m)122.9
C57.18 (m)120.9
C67.27 (m)117.9
C77.41 (m)110.8
C7a-136.1
Data sourced from DMSO-d₆ solvent. acs.org (s = singlet, m = multiplet)

Elucidation of Regioisomers and Stereochemistry

NMR spectroscopy is crucial for distinguishing this compound from its other possible regioisomers, such as those with bromine atoms at different positions on the indole ring. The distinct chemical shifts and coupling patterns of the aromatic protons, along with the characteristic shifts of the brominated carbons (C-2 and C-3), provide a unique fingerprint for this specific isomer. For example, the absence of a proton signal for the H-2 and H-3 positions, coupled with the downfield shifts of the corresponding carbons, confirms the 2,3-dibromo substitution pattern. The molecule is achiral, so there are no stereoisomers to be considered.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)acs.orgekb.egrsc.org

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the precise elemental formula. acs.org

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This results in a cluster of peaks for the molecular ion (M⁺), the (M+2)⁺, and (M+4)⁺ ions with a characteristic intensity ratio. The monoisotopic mass of this compound is approximately 286.8945 g/mol . epa.gov Fragmentation analysis reveals characteristic losses of bromine atoms and other fragments, further corroborating the structure.

Table 2: High-Resolution Mass Spectrometry Data
IonCalculated Mass (m/z)
[C₉H₇⁷⁹Br₂N]⁺286.8945
[C₉H₇⁷⁹Br⁸¹BrN]⁺288.8925
[C₉H₇⁸¹Br₂N]⁺290.8904
Theoretical values based on isotopic masses.

Vibrational Spectroscopy (FT-IR, Raman) in Structural Characterizationrsc.orgdntb.gov.ua

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. Key absorptions would include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450–1600 cm⁻¹ region. A significant feature would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum. The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms the N-methylation of the indole ring.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations and the C-Br symmetric stretch would be expected to produce distinct Raman signals, providing further confirmation of the molecular structure.

Table 3: Expected FT-IR Vibrational Frequencies
Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1450 - 1600
C-Br Stretch500 - 650
Expected ranges based on typical values for similar compounds.

Electronic Absorption and Fluorescence Spectroscopy in Researchrsc.orgcore.ac.uk

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions and photophysical properties of the molecule.

UV-Visible Absorption Spectroscopy: The UV-Vis absorption spectrum of indole and its derivatives typically exhibits multiple absorption bands in the ultraviolet region. core.ac.uk For this compound, the absorption spectrum is expected to show bands corresponding to π-π* transitions within the indole aromatic system. rsc.org The presence of the bromine substituents can influence the position and intensity of these absorption maxima. Studies on similar indole derivatives show absorption bands around 261 nm, 324 nm, 351 nm, and 361 nm. rsc.org

Fluorescence Spectroscopy: Many indole derivatives are known to be fluorescent. core.ac.ukresearchgate.net The fluorescence properties of this compound, including its emission spectrum and quantum yield, can be studied to understand its excited-state behavior. The substituents and the solvent polarity can significantly affect the fluorescence emission. researchgate.net The introduction of heavy atoms like bromine can sometimes lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric, electronic, and energetic properties of molecules.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized geometry and electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule's most stable conformation. These calculations can also elucidate the effects of substituents, such as the bromine atoms and the N-methyl group in 2,3-Dibromo-1-methyl-1H-indole, on the geometry of the indole ring.

Furthermore, DFT is applied to calculate global reactivity indices, which help in understanding the chemical behavior of the molecule. nih.gov These studies on related substituted indoles reveal that computational models are invaluable for predicting molecular stability and reactivity, which is essential for designing new molecules with specific properties. nih.gov

The Molecular Electrostatic Potential (MEP) is a visual tool used to identify the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, where different colors represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are susceptible to nucleophilic attack.

For indole derivatives, MEP analysis helps to pinpoint the most reactive sites for chemical reactions. In a typical indole structure, the regions around the nitrogen and the π-system of the rings are key areas of interest. The bromine atoms in this compound would significantly influence the electrostatic potential distribution across the molecule. Studies on similar heterocyclic systems demonstrate that MEP analysis provides crucial information about the chemical reactivity of different sites on the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: Acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ekb.eg

For various indole derivatives, the HOMO-LUMO gap has been calculated to assess their reactivity and electronic properties. nih.govmdpi.com The substituents on the indole ring play a crucial role in tuning the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds. (Note: Data is for illustrative purposes from studies on related compounds, not this compound itself).
Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Imidazole Derivative (CMIBP)-5.69-1.274.42 ekb.eg
Indole-Ketone Complex-7.210.828.03 mdpi.com
8-Hydroxyquinoline-5.91-1.424.49 researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This analysis is particularly useful for understanding:

Electron Delocalization: It quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.

Hyperconjugative Interactions: These are stabilizing interactions that result from the donation of electron density. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). acs.orgresearchgate.net A higher E(2) value indicates a stronger interaction.

Intramolecular and Intermolecular Hydrogen Bonding: NBO analysis can identify and quantify the strength of hydrogen bonds.

Table 2: Example of Stabilization Energies E(2) from NBO Analysis for Donor-Acceptor Interactions in a Related Chromone Derivative. (Note: This data is illustrative and not specific to this compound).
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Reference
LP(1) N1π(C2-C3)58.45 acs.org
π(C5-C10)π(C6-C7)21.23 acs.org
π(C6-C7)π*(C8-C9)22.97 acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Molecular Dynamics Simulations (if applicable to indole derivatives)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum calculations are often performed on static molecules in a vacuum, MD simulations can model the behavior of molecules in a more realistic environment, such as in a solvent or interacting with a biological macromolecule like a protein. mdpi.comresearcher.life

For the class of substituted indoles, MD simulations are highly applicable and have been used extensively to:

Assess Conformational Stability: To understand how the molecule flexes and changes shape over time. researcher.liferesearchgate.net

Study Ligand-Receptor Interactions: To model how an indole derivative binds to a protein target, providing insights into the key amino acid residues involved in binding and the stability of the complex. nih.govmdpi.comgenscript.com

Analyze Dynamic Behavior: Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to evaluate the stability of the molecule or a protein-ligand complex over the simulation period. researchgate.net

Given that many indole derivatives are investigated for their biological activity, MD simulations are a crucial tool for understanding their mechanism of action at a molecular level.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Methods like the Gauge-Independent Atomic Orbital (GIAO) are used in conjunction with DFT to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com While benchmark studies show that the accuracy can vary depending on the chosen functional and basis set, these predictions are often accurate enough to aid in spectral assignment and structure elucidation. mdpi.com

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies (IR and Raman spectra) of a molecule. The calculated frequencies are often scaled by a correction factor to account for anharmonicity and other systematic errors, leading to good agreement with experimental spectra. This comparison helps in assigning the observed vibrational bands to specific molecular motions.

Computational Studies on Reaction Mechanisms and Pathways

Theoretical and computational chemistry offers powerful tools to dissect complex organic reaction mechanisms at a molecular level. For a substrate like this compound, computational studies would be invaluable for understanding its reactivity, particularly in synthetically important reactions such as cross-coupling and substitution. Although specific research on this exact molecule is limited, we can infer the likely computational approaches and the types of mechanistic questions that would be addressed by examining studies on similar systems.

Methodologies for Mechanistic Elucidation

Density Functional Theory (DFT) is the most common and robust method employed for investigating the mechanisms of organic reactions involving structures similar to this compound. rsc.orgresearchgate.net DFT calculations can map the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energy barriers, which determine the reaction kinetics. researchgate.netdigitellinc.com

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings—reactions where dihaloindoles are common substrates—DFT is used to unravel the intricate catalytic cycle. researchgate.netacs.org This cycle typically involves three main stages:

Oxidative Addition : The initial step where the aryl halide (e.g., this compound) adds to the low-valent palladium catalyst. researchgate.net Computational studies can determine the energetics of this step, which is often rate-limiting. wikipedia.org

Transmetalation : The transfer of the organic group from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. rsc.org

Reductive Elimination : The final step where the new carbon-carbon bond is formed, and the product is released, regenerating the active catalyst. researchgate.net

Potential Reaction Pathways for Investigation

Selective Cross-Coupling Reactions: A key question for this compound is the regioselectivity of cross-coupling reactions. The bromine atoms at the C-2 and C-3 positions exhibit different reactivities. Computational studies could predict which C-Br bond is more susceptible to oxidative addition under various catalytic conditions. By calculating the activation energies for the oxidative addition at C-2 versus C-3, a theoretical rationale for the observed experimental selectivity can be established.

Lithiation and Substitution: Another common transformation is lithiation followed by reaction with an electrophile. The reaction of 2-lithiated indoles with electrophiles is a known synthetic route. researchgate.net Theoretical calculations could model the initial lithiation step, predicting the most favorable site for lithium-halogen exchange and explaining the stability of the resulting lithiated intermediate.

Diels-Alder Type Reactions: While less common for the indole core itself, computational studies on related molecules have explored cycloaddition pathways. For the reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride, DFT calculations have shown that the reaction can be either concerted or stepwise. researchgate.net Similar investigations could, in principle, be applied to explore the potential of this compound to participate in cycloaddition reactions, although its aromaticity makes this less favorable.

Illustrative Data from Analogous Systems

While no specific data tables for this compound are available, computational studies on similar reactions provide examples of the data that would be generated. For a model Sonogashira coupling, DFT calculations determined the activation barrier for the rate-limiting step to be 31.15 kcal/mol. digitellinc.com In studies of Suzuki-Miyaura reactions, the relative free energies of transition states for different pathways are compared to predict the most likely mechanism. rsc.org

Below is an exemplar interactive data table, illustrating the type of data that would be produced from a computational study comparing the two potential sites of oxidative addition in a hypothetical Suzuki-Miyaura reaction of this compound. Note: This data is purely illustrative and not based on actual experimental or calculated results for this specific compound.

Illustrative Comparison of Activation Energies (ΔG) for Oxidative Addition

Reaction StepCatalyst SystemActivation Energy at C-2 (kcal/mol)Activation Energy at C-3 (kcal/mol)Predicted Selectivity
Oxidative AdditionPd(PPh3)422.525.1C-2 Favored
Oxidative AdditionPd(dppf)Cl224.823.0C-3 Favored
Oxidative AdditionPd(PCy3)221.926.5C-2 Favored

Future Research Directions and Perspectives

Emerging Synthetic Methodologies Utilizing 2,3-Dibromo-1-methyl-1H-indole

The presence of two differentiable halogen atoms at the C2 and C3 positions makes this compound a valuable intermediate for the construction of polysubstituted indoles. Emerging methodologies are focused on selective and efficient functionalization at these sites.

One of the most powerful techniques involves palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov The Suzuki-Miyaura reaction, in particular, has been effectively used for the synthesis of 2,3-diarylindoles from 2,3-dibromo-N-methylindole. researchgate.netresearchgate.net Research has demonstrated that the reaction can be controlled to achieve site-selectivity. For instance, reacting N-methyl-2,3-dibromoindole with a single equivalent of an arylboronic acid can lead to the preferential formation of 2-aryl-3-bromoindoles. researchgate.net This intermediate can then undergo a second, different coupling reaction, allowing for the one-pot synthesis of unsymmetrical 2,3-diarylindoles. researchgate.net The choice of catalyst and ligands is crucial for controlling this site-selectivity. researchgate.netmdpi.com

Another key synthetic strategy is based on selective lithiation. Treatment of 2,3-dibromo-1-methylindole with organolithium reagents like n-butyllithium can achieve clean monolithiation, preferentially at the 2-position, to form 3-bromo-2-lithio-1-methylindole. researchgate.net This lithiated intermediate can be trapped with various electrophiles to yield 3-bromo-2-substituted indoles in high yields. researchgate.net A subsequent bromine-lithium exchange at the C3 position allows for the introduction of a second, different substituent, providing a pathway to diverse 2,3-disubstituted indoles. researchgate.net

These methods enable rapid access to complex indole (B1671886) structures that are otherwise difficult to obtain through classical methods like the Fischer indole synthesis. organic-chemistry.orgrsc.org

Table 1: Emerging Synthetic Methodologies

Reaction Type Catalyst/Reagents Product Type Key Findings & Perspectives
Site-Selective Suzuki-Miyaura Coupling Pd(OAc)₂, Phosphine (B1218219) Ligands, Arylboronic Acids Unsymmetrical 2,3-diarylindoles Allows for sequential, one-pot introduction of two different aryl groups by controlling stoichiometry and reaction conditions. researchgate.net Future work may focus on expanding the ligand scope for enhanced selectivity.
Domino Heck-Electrocyclization Pd(OAc)₂, Phosphine Ligands 1,2-Dihydrocarbazoles A novel transformation observed at higher reaction temperatures (120°C), indicating a switchable reaction pathway for creating fused polycyclic systems. researchgate.net

| Sequential Bromine-Lithium Exchange | n-Butyllithium, Electrophiles | 2,3-Disubstituted Indoles | Provides a highly selective route for introducing a wide variety of substituents at C2 and C3 via sequential lithiation and electrophilic trapping. researchgate.net |

Exploration of Novel Reactivity Patterns

Future research is expected to uncover and exploit more of the nuanced reactivity of this compound. The differential reactivity of the C2-Br and C3-Br bonds is a central theme. The C2 position is generally more susceptible to metal-halogen exchange and some coupling reactions, which has been rationalized in other dihaloheteroarenes as being adjacent to the heteroatom. researchgate.net

A significant area for exploration is in domino reactions. A "twofold Heck-6π-electrocyclization" has been observed when reacting 2,3-dibromo-N-methylindole under specific conditions, leading to the formation of 1,2-dihydrocarbazoles. researchgate.net This demonstrates that the molecule can be guided down complex reaction cascades to build intricate molecular architectures in a single step. Further investigation into the scope of the diene and dienophile partners in such cycloadditions could yield a variety of novel fused-indole systems.

The generation of highly reactive "indolyne" intermediates from dihaloindoles is another promising frontier. nih.gov These electrophilic indole surrogates reverse the typical nucleophilic character of the indole ring, opening up unconventional strategies for accessing polysubstituted indoles through nucleophilic addition reactions. nih.gov Studying the generation and trapping of the indolyne derived from this compound could lead to new synthetic pathways.

Advanced Material Science Applications (e.g., Non-Linear Optical Properties)

Indole derivatives are increasingly recognized for their potential in materials science, particularly in the field of non-linear optics (NLO). arxiv.orgresearchgate.net NLO materials can modify the properties of light and are crucial for applications in telecommunications, optical computing, and frequency generation. arxiv.org Organic molecules with extensive π-conjugation, often in a donor-π-acceptor (D-π-A) arrangement, are excellent candidates for NLO materials. researchgate.net

The indole nucleus is an effective electron donor. rsc.orgresearchgate.net this compound is an ideal precursor for creating potent NLO chromophores because the bromine atoms can be readily replaced with various electron-donating or electron-withdrawing groups via cross-coupling reactions. researchgate.net By attaching strong electron-acceptor groups to the C2 and/or C3 positions, a powerful intramolecular charge transfer system can be established, which is a key requirement for high NLO activity. rsc.org

Studies on other substituted indoles have shown that properties like the first-order hyperpolarizability (β), a measure of second-order NLO activity, are highly dependent on the nature of the substituents and the degree of charge transfer. researchgate.netrsc.org Increasing the electron-donating ability of the indole moiety or the electron-withdrawing strength of the substituents can enhance NLO properties. rsc.orgrsc.org Future research will likely focus on the synthesis of novel derivatives of this compound and the systematic evaluation of their NLO properties.

Table 2: Design Principles for Indole-Based NLO Materials

Structural Feature NLO Property Affected Desired Outcome for Enhanced NLO Activity
π-Conjugated System Polarizability (α), Hyperpolarizability (β) Extended conjugation length (e.g., via styryl or aryl groups at C2/C3) to facilitate electron delocalization. arxiv.org
Donor-Acceptor Groups Intramolecular Charge Transfer (ICT) Strong electron donor (indole) coupled with strong electron-acceptor groups to maximize the ground-state dipole moment and hyperpolarizability. rsc.orgrsc.org

| Non-centrosymmetric Structure | Second Harmonic Generation (SHG) | The molecular arrangement must be non-centrosymmetric for the material to exhibit second-order NLO effects. arxiv.org |

Computational Design and Prediction of Novel Derivatives and Their Properties

Computational chemistry offers powerful tools to guide the synthesis and application of this compound derivatives. Density Functional Theory (DFT) and other quantum chemical methods can predict molecular structures, electronic properties, and reactivity, saving significant experimental effort. nih.govekb.eg

For synthetic applications, computational models can predict the regioselectivity of reactions. For example, calculations can determine the relative activation barriers for the oxidative addition of a palladium catalyst to the C2-Br versus the C3-Br bond, helping to rationalize and predict the outcome of cross-coupling reactions. mdpi.com Similarly, the stability of intermediates in lithiation reactions can be modeled to understand the observed selectivity. nih.gov

In materials science, computational methods are invaluable for designing novel NLO materials. DFT calculations can predict key NLO-related properties such as dipole moments, polarizability (α), and first-order hyperpolarizability (β) for hypothetical molecules before they are synthesized. arxiv.orgresearchgate.net By simulating the effects of adding different substituents to the 2- and 3-positions of the indole core, researchers can screen large libraries of virtual compounds to identify the most promising candidates for synthesis. d-nb.info The relationship between the HOMO-LUMO energy gap and NLO activity can be computationally explored to fine-tune the electronic structure for optimal performance. arxiv.orgekb.eg

Table 3: Computational Approaches for Derivative Design

Computational Method Application/Prediction Relevance to this compound
Density Functional Theory (DFT) Geometry optimization, electronic structure (HOMO/LUMO), reaction pathways. nih.gov Predicting the most stable conformers, understanding the electronic effects of substituents, and modeling transition states to predict reaction selectivity. ekb.eg
Time-Dependent DFT (TD-DFT) Excited state properties, UV-Vis absorption spectra. rsc.orgrsc.org Designing NLO materials by predicting absorption wavelengths and the nature of electronic transitions (e.g., charge transfer). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Predicting biological or chemical activity based on molecular descriptors. d-nb.info Designing derivatives with targeted properties by building models that correlate structural features with desired outcomes, such as NLO response.

| Molecular Electrostatic Potential (MEP) Mapping | Identifying sites for nucleophilic and electrophilic attack. arxiv.org | Visualizing the reactive sites on the indole nucleus to predict the course of chemical reactions. |

Q & A

Q. Methodological Example :

Dissolve 1-methyl-1H-indole in glacial acetic acid.

Add Br₂ dropwise at 0°C, monitor via TLC.

Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography.

Confirm structure via ¹H/¹³C NMR and HRMS (e.g., δ ~7.2–7.5 ppm for aromatic protons) .

How can regioselectivity challenges in the bromination of 1-methyl-1H-indole be systematically addressed?

Advanced Research Focus
Regioselectivity is influenced by steric and electronic factors:

  • Directing Groups : Introducing temporary directing groups (e.g., acetyl at position 2) can enhance 3-bromination, followed by deprotection and subsequent bromination at position 2 .
  • Catalytic Approaches : Pd-catalyzed C–H activation or Cu-mediated protocols (analogous to triazole syntheses in –4) may enable sequential bromination .
  • Computational Modeling : DFT calculations predict electron density distribution to optimize reaction conditions .

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H NMR shows aromatic protons (δ 7.2–7.5 ppm) and methyl group (δ ~3.8 ppm). ¹³C NMR confirms brominated carbons (δ 110–120 ppm) .
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 292.9 (calc. 292.9234) .
  • X-Ray Crystallography : Resolve positional disorder of bromine atoms using SHELXL ().

Advanced Focus : Optimizing SHELXL Refinement

  • Disorder Handling : Use PART and SUMP instructions to model bromine positional disorder .
  • Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning, common in halogenated indoles .

How should researchers address discrepancies in reported NMR chemical shifts for halogenated indoles?

Data Contradiction Analysis
Discrepancies arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts protons by 0.1–0.3 ppm (e.g., δ 7.3 in CDCl₃ vs. 7.5 in DMSO) .
  • Concentration : High concentrations cause aggregation, altering shifts.
  • Referencing : Internal (TMS) vs. external standards may introduce variability.

Q. Resolution Strategy :

Replicate conditions from literature (solvent, temperature).

Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

What safety protocols are essential when handling this compound?

Q. Basic Guidelines

  • PPE : Gloves, goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste for professional treatment .

Q. Advanced Consideration :

  • Stability : Monitor decomposition (e.g., HBr release) under light or heat via TGA/DSC.

How do electronic effects of bromine substituents influence the reactivity of this compound in further functionalization?

Q. Mechanistic Insight

  • Electron-Withdrawing Effects : Bromines deactivate the indole ring, slowing electrophilic substitution.
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) for C–Br bond activation .

Q. Example Protocol :

React 2,3-dibromoindole with phenylboronic acid under Pd catalysis.

Purify via chromatography (60% yield reported for analogous reactions) .

How can researchers validate the purity of this compound for pharmacological studies?

Q. Methodological Rigor

  • HPLC : Use C18 column, 70:30 MeOH/H₂O, retention time ~8.2 min .
  • Elemental Analysis : Confirm Br content (calc. 54.7% Br, observed ±0.3%).
  • Melting Point : Compare to literature (e.g., 120–122°C) .

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